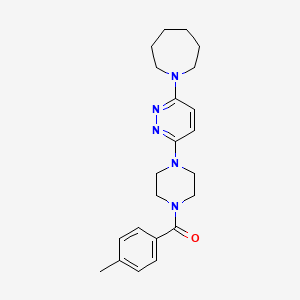

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(p-tolyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

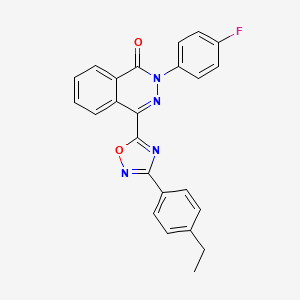

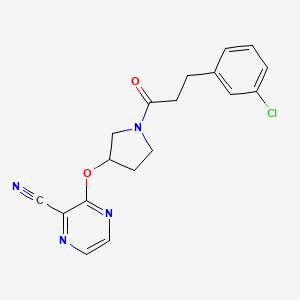

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. In this case, the molecular formula of the compound is C22H29N5O. This indicates that the compound contains 22 carbon atoms, 29 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom.Scientific Research Applications

Synthesis and Structural Analysis

A detailed study on the synthesis of various heterocyclic compounds, including pyridazinone derivatives, highlights the potential applications of complex molecules similar to (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(p-tolyl)methanone in developing new pharmacological agents. The research explored the condensation reactions leading to novel compounds with potential bioactivity, showcasing the intricate chemistry involved in creating molecules with specific properties (Gaby et al., 2003). Another study focused on the modes of action of pyridazinone herbicides, indicating the utility of pyridazinone derivatives in agricultural applications, particularly in inhibiting photosynthesis in certain plant species (Hilton et al., 1969).

Antimicrobial and Biological Activity

Research into new pyridine derivatives, including those structurally related to this compound, has demonstrated variable and modest antimicrobial activity against various strains of bacteria and fungi. This indicates the potential of such compounds in contributing to the development of new antimicrobial agents (Patel et al., 2011).

Analgesic and Anti-inflammatory Applications

The synthesis and evaluation of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives for their analgesic and anti-inflammatory effects provide insights into the potential therapeutic applications of compounds structurally related to this compound. These compounds showed promising analgesic and anti-inflammatory activity without causing significant gastric ulcerogenic effects, suggesting their suitability for further development as safer non-steroidal anti-inflammatory drugs (NSAIDs) (Şahina et al., 2004).

Bioactivation and Biotransformation

Understanding the biotransformation and bioactivation pathways of alicyclic amines in drug molecules, including those related to this compound, is crucial for designing drugs with minimal metabolic liabilities. Research in this area focuses on the metabolic pathways involving N-oxidation, N-conjugation, and oxidative N-dealkylation, which are critical for predicting drug metabolism and reducing adverse effects (Bolleddula et al., 2014).

Enhanced Solubility and Bioavailability

The preparation and characterization of azilsartan–piperazine salt solvates and hydrates demonstrate the utility of forming salt complexes to enhance the solubility and oral bioavailability of low-solubility compounds. This approach could be applicable to improving the pharmaceutical properties of this compound derivatives, potentially increasing their effectiveness as therapeutic agents (Xu et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. The mechanism of action typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. This usually involves the compound interacting with a particular protein or other biomolecule and resulting in a change in the behavior of the cell .

Properties

IUPAC Name |

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O/c1-18-6-8-19(9-7-18)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-4-2-3-5-13-25/h6-11H,2-5,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCODQQAAVSFXAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Ethylphenoxy)ethoxymethyl]oxirane](/img/structure/B2533349.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] benzoate](/img/structure/B2533351.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2533353.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2533354.png)

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2533362.png)

![2-chloro-7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2533364.png)

![2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B2533365.png)

![N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2533366.png)

![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2533369.png)